molecular formula C20H39NO2 B14388862 4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine CAS No. 89857-80-7

4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine

Cat. No.: B14388862
CAS No.: 89857-80-7
M. Wt: 325.5 g/mol
InChI Key: DILIBIQJCNSAEE-UHFFFAOYSA-N
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Description

4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the hydrogenation of substituted pyridines using a cobalt catalyst based on titanium nanoparticles and melamine, which allows for acid-free hydrogenation with good yields and selectivity . The dioxolane ring can be introduced through acetalization of aldehydes and ketalization of ketones with ethylene glycol .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using heterogeneous catalysts to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing biological processes through modulation of enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a piperidine ring with a dioxolane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89857-80-7

Molecular Formula

C20H39NO2

Molecular Weight

325.5 g/mol

IUPAC Name

4-methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]piperidine

InChI

InChI=1S/C20H39NO2/c1-4-5-6-7-8-9-10-13-20(3)22-17-19(23-20)16-21-14-11-18(2)12-15-21/h18-19H,4-17H2,1-3H3

InChI Key

DILIBIQJCNSAEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(OCC(O1)CN2CCC(CC2)C)C

Origin of Product

United States

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